molecular formula C20H21NO3 B367197 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione CAS No. 708285-41-0

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione

Cat. No.: B367197
CAS No.: 708285-41-0
M. Wt: 323.4g/mol
InChI Key: MOGXVFYQZGPABH-UHFFFAOYSA-N
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Description

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a unique structure with a pentoxyphenyl group attached to the indole core, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The pentoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with 4-pentoxybenzyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by Friedel-Crafts alkylation. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-2,3-dione: A simpler indole derivative with similar chemical properties.

    4-Pentoxyphenyl derivatives: Compounds with the same pentoxyphenyl group but different core structures.

    Other indole derivatives: Compounds like tryptophan and serotonin, which share the indole core but have different functional groups.

Uniqueness

1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione stands out due to its unique combination of the pentoxyphenyl group and the indole-2,3-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-pentoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-3-6-13-24-16-11-9-15(10-12-16)14-21-18-8-5-4-7-17(18)19(22)20(21)23/h4-5,7-12H,2-3,6,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGXVFYQZGPABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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